molecular formula C4H4Cl2N2O B1252358 5-Chloropyrimidin-2-ol hydrochloride CAS No. 42748-90-3

5-Chloropyrimidin-2-ol hydrochloride

Cat. No.: B1252358
CAS No.: 42748-90-3
M. Wt: 166.99 g/mol
InChI Key: GRLWQORZOWPFCM-UHFFFAOYSA-N
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Description

5-Chloropyrimidin-2-ol hydrochloride is a chemical compound with the molecular formula C4H4Cl2N2O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrimidin-2-ol hydrochloride typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2-aminopyrimidine with hydrochloric acid and sodium nitrite under controlled temperature conditions. The reaction proceeds through diazotization followed by chlorination to yield 5-Chloropyrimidin-2-ol .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrimidin-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloropyrimidin-2-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloropyrimidin-2-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it may also interact with nucleic acids, influencing processes like DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyrimidine
  • 5-Bromo-2-chloropyrimidine
  • 2-Amino-5-chloropyrimidine

Uniqueness

5-Chloropyrimidin-2-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers unique reactivity and binding characteristics, making it valuable in specific synthetic and medicinal applications .

Properties

IUPAC Name

5-chloro-1H-pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O.ClH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLWQORZOWPFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42748-90-3
Record name 5-chloropyrimidin-2-ol hydrochloride
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